N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a methylphenylsulfanyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl and methylphenylsulfanyl groups allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(2-Bromophenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-Bromophenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to its specific combination of bromophenyl and methylphenylsulfanyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMOYQFGMKHCR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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